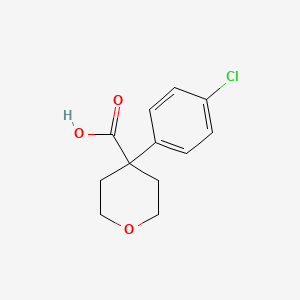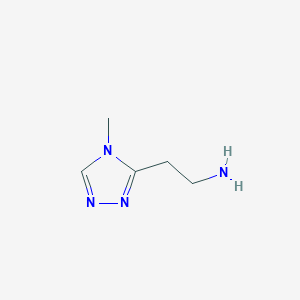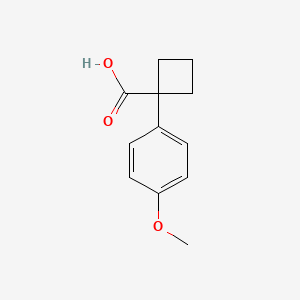
1-(4-Methoxyphenyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 50921-37-4. It has a molecular weight of 206.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “1-(4-Methoxyphenyl)cyclobutanecarboxylic acid” is C12H14O3 . The InChI representation of the molecule is InChI=1S/C12H14O3/c1-14-10-5-7-11(8-6-10)15-12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . Unfortunately, due to the expiration of the web search results, I couldn’t retrieve more detailed physical and chemical properties.Applications De Recherche Scientifique
Novel Natural Compounds Isolation
Li et al. (2007) isolated a novel cyclobutane-type norlignan, along with other compounds, from the EtOH extract of Peperomia tetraphylla. This represents an application of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives in the discovery and isolation of new natural compounds with potential pharmacological activities (Li, Huang, Gong, & Tian, 2007).
Catalyzed Reactions in Organic Chemistry
Yao, Shi, and Shi (2009) demonstrated that Bis(4-methoxyphenyl)methanol can be transformed by BF3·OEt2-catalyzed reactions to produce various organic compounds. This showcases the role of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid derivatives in facilitating important catalyzed reactions in organic synthesis (Yao, Shi, & Shi, 2009).
Corrosion Inhibition
Bentiss et al. (2009) investigated the inhibition performance of a compound related to 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid on mild steel in a corrosive acid medium. This reflects its application in industrial corrosion control (Bentiss et al., 2009).
Antiproliferative Activity
Lu et al. (2021) synthesized a compound derived from 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, showing significant inhibitory activity against certain cancer cell lines. This indicates its potential application in the development of anticancer agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Novel Synthetic Routes
Fu Zhi-feng (2004) developed a novel and practical method for the synthesis of 1-Aminocyclobutanecarboxylic acid, highlighting the use of derivatives in innovative synthetic approaches in chemistry (Fu Zhi-feng, 2004).
X-ray Powder Diffraction
Data AnalysisWang et al. (2017) reported on the X-ray powder diffraction data for a compound structurally related to 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, underscoring its role in the structural analysis of complex organic molecules, which is vital in the field of material science and pharmaceuticals (Wang, Suo, Zhang, Hou, & Li, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-3-9(4-6-10)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWMQWXYOZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588138 | |
| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclobutanecarboxylic acid | |
CAS RN |
50921-37-4 | |
| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


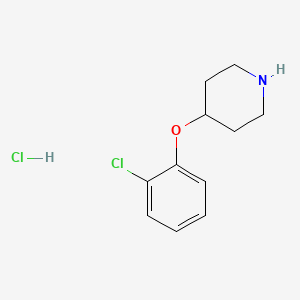
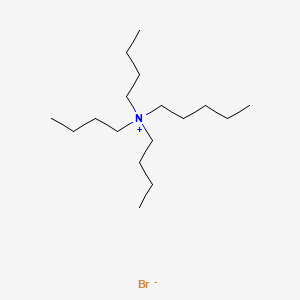
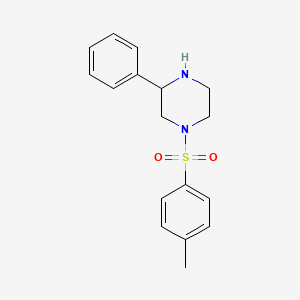
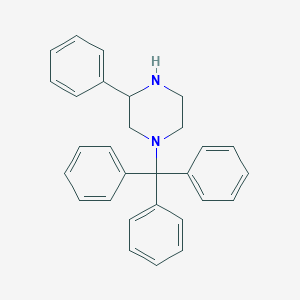
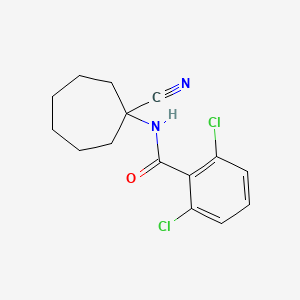
![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)
![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)
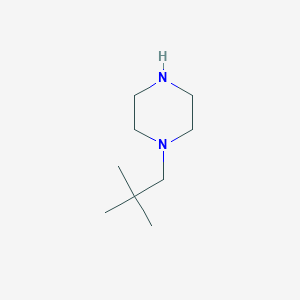
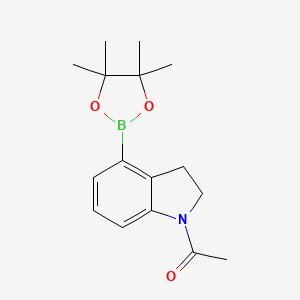
![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)
